An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene
An In-depth Technical Guide to 1-(Tert-butyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(tert-butyl)-4-iodobenzene (also known as 4-iodo-tert-butylbenzene). This valuable intermediate is widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its unique structural features and reactivity.[1]
Core Chemical Properties
1-(Tert-butyl)-4-iodobenzene is an aromatic organic compound characterized by a benzene ring substituted with a tert-butyl group and an iodine atom at the para position. The presence of the bulky tert-butyl group provides steric hindrance, influencing the molecule's reactivity, while the iodo group serves as a versatile functional handle for various carbon-carbon bond-forming reactions.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of 1-(tert-butyl)-4-iodobenzene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃I | [2] |
| Molecular Weight | 260.11 g/mol | [2] |
| CAS Number | 35779-04-5 | [2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Density | 1.4392 g/cm³ at 14 °C | [4] |
| Boiling Point | 258 °C | [4] |
| Melting Point | Not precisely defined, can be liquid at room temperature | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |
| Refractive Index (n²⁰/D) | 1.5685-1.5735 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-(tert-butyl)-4-iodobenzene. The following sections detail the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(tert-butyl)-4-iodobenzene will exhibit two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.7 | Doublet | 2H | Aromatic protons ortho to the iodine atom |
| ~7.2 - 7.3 | Doublet | 2H | Aromatic protons meta to the iodine atom |
| ~1.3 | Singlet | 9H | Protons of the tert-butyl group |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~150 | Quaternary aromatic carbon attached to the tert-butyl group |
| ~137 | Aromatic CH carbons ortho to the iodine atom |
| ~126 | Aromatic CH carbons meta to the iodine atom |
| ~92 | Quaternary aromatic carbon attached to the iodine atom |
| ~34 | Quaternary carbon of the tert-butyl group |
| ~31 | Methyl carbons of the tert-butyl group |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretching |
| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~500 | Medium | C-I stretch |
Mass Spectrometry
Electron ionization mass spectrometry of 1-(tert-butyl)-4-iodobenzene will result in a molecular ion peak and characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 260 | High | [M]⁺ (Molecular ion) |
| 245 | High | [M - CH₃]⁺ |
| 133 | Moderate | [M - I]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of 1-(Tert-butyl)-4-iodobenzene
A common method for the synthesis of 1-(tert-butyl)-4-iodobenzene involves the direct iodination of tert-butylbenzene. The following is a representative experimental protocol.
Materials:
-
tert-Butylbenzene
-
Iodine (I₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve iodine in dichloromethane at room temperature.
-
Add m-chloroperbenzoic acid to the solution and stir for 10 minutes.
-
Add tert-butylbenzene to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid to the cooled mixture.
-
Allow the reaction to stir at room temperature for 20 minutes.
-
Transfer the reaction mixture to a separatory funnel containing distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-(tert-butyl)-4-iodobenzene.
Suzuki-Miyaura Coupling Reaction
1-(Tert-butyl)-4-iodobenzene is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Materials:
-
1-(Tert-butyl)-4-iodobenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add 1-(tert-butyl)-4-iodobenzene, the arylboronic acid, and the base.
-
Add the solvent and water to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.
Heck Coupling Reaction
The Heck reaction provides a method for the arylation of alkenes using 1-(tert-butyl)-4-iodobenzene.
Materials:
-
1-(Tert-butyl)-4-iodobenzene
-
Alkene (e.g., methyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction flask, combine 1-(tert-butyl)-4-iodobenzene, the alkene, and the base in the chosen solvent.
-
Degas the mixture with an inert gas.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Safety and Handling
1-(Tert-butyl)-4-iodobenzene is classified as an irritant and may cause serious eye irritation.[2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.
Conclusion
1-(Tert-butyl)-4-iodobenzene is a versatile and important building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for the construction of complex organic molecules with applications in medicinal chemistry and materials science. This guide provides essential data and protocols to aid researchers in the effective and safe utilization of this compound.
